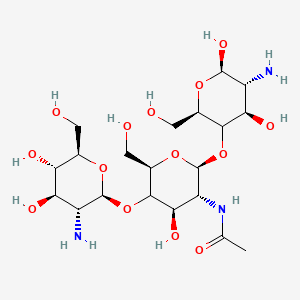
Carboxymethyl chitosan
Overview
Description
Carboxymethyl chitosan is a derivative of chitosan, which is a natural biopolymer obtained from the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans and insects. This compound is synthesized by introducing carboxymethyl groups into the chitosan molecule, which significantly enhances its solubility in water and broadens its range of applications. This compound exhibits excellent biocompatibility, biodegradability, and antibacterial properties, making it a valuable material in various fields such as medicine, agriculture, and environmental science .
Mechanism of Action
Target of Action
Carboxymethyl chitosan (CMC) is a derivative of chitosan, a biopolymer derived from natural chitin . It has been widely used for the development of targeted drug delivery systems, tissue engineering, wound healing materials, regenerative medicine, and many other biomedical applications . The primary targets of CMC are cells, where it interacts for applications in cell growth, tissue regeneration, and wound healing .
Mode of Action
CMC exhibits unique biocompatibility, solubility, and biodegradability properties . The mode of action of CMC involves its interaction with cells. The main reason for showing antibacterial activity is due to the presence of a positive charge of the quaternary ammonium salt that interacts with the negative charge lipids, proteins, and the carbohydrate residues on the bacterial cell surface .
Biochemical Pathways
It is known that cmc and its derivatives exhibit antibiofilm effects in different forms such as nanoparticles, fibers, etc, as well as in conjugation with other polymers
Pharmacokinetics
It is known that cmc has good water solubility, which can influence its bioavailability . More research is needed to fully understand the pharmacokinetics of CMC.
Result of Action
The result of CMC’s action is primarily seen in its bioactive properties, such as antimicrobial, wound healing, antitumor, and immunostimulating effects . It is valuable both for drug delivery systems and for its therapeutic purposes . In addition, CMC-based hydrogels exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .
Action Environment
The action of CMC can be influenced by environmental factors. For instance, the water solubility of CMC at various pH environments is governed by the carboxymethylation degree . This suggests that the efficacy and stability of CMC can be influenced by the pH of the environment. Furthermore, the presence of carboxymethyl of CMC had a tendency to ionize H+, which increased the distance and weakened the hydrogen bonds between molecules .
Biochemical Analysis
Biochemical Properties
Carboxymethyl chitosan interacts with various biomolecules. It has been used for the synthesis of hydrogels through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction . These interactions contribute to its exceptional physicochemical and biological properties.
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been reported to exhibit antibiofilm effects and has been shown to enhance the intracellular antibacterial activity when encapsulated into nanoparticles .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules through hydrogen bonding, freeze-thawing, and ionotropic gelation . It also exhibits antimicrobial, wound healing, anti-inflammatory, immunostimulatory, and tissue regeneration properties .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been used in the synthesis of hydrogels, which exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to support wound healing in a laboratory rat model
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. It has been shown to accumulate in donor heart tissue at 4 °C, localize within the mitochondria during cold storage, and improve cardiac graft function by attenuating mitochondrial oxidative injury and inflammation .
Subcellular Localization
This compound has been shown to localize within the mitochondria of cold ischemic myocardium . This subcellular localization plays a crucial role in its activity and function, particularly in its ability to protect cardiac grafts against cold ischemia-reperfusion injury .
Preparation Methods
Carboxymethyl chitosan can be synthesized through several methods, including reductive alkylation and direct alkylation. In reductive alkylation, the amino groups of chitosan react with the carbonyl group of glyoxylic acid to form N-carboxymethyl chitosan. Direct alkylation involves the reaction of chitosan with monochloroacetic acid under alkaline conditions, leading to the formation of O-carboxymethyl chitosan . Industrial production methods often involve the use of water as a solvent and room temperature conditions to ensure the process is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Carboxymethyl chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and monochloroacetic acid for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dialdehyde this compound, which has enhanced antibacterial properties .
Scientific Research Applications
Carboxymethyl chitosan has a wide range of scientific research applications. In chemistry, it is used as a chelating agent for metal ions and as a stabilizer for nanoparticles . In biology, it is employed in tissue engineering and wound healing due to its biocompatibility and ability to promote cell proliferation . In medicine, this compound is used in drug delivery systems, particularly for controlled and sustained release of drugs . It also has applications in the food industry as a preservative and in agriculture as a soil conditioner .
Comparison with Similar Compounds
Carboxymethyl chitosan is unique compared to other chitosan derivatives due to its enhanced solubility and broad range of applications. Similar compounds include N-carboxymethyl chitosan, O-carboxymethyl chitosan, and N,O-carboxymethyl chitosan, which differ in the position of the carboxymethyl groups on the chitosan molecule . Other chitosan derivatives, such as quaternary ammonium chitosan and sulfated chitosan, also have unique properties and applications but may not offer the same level of solubility and versatility as this compound .
Properties
IUPAC Name |
N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQXZLWHDQLRE-XADFZESNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83512-85-0 | |
| Record name | 83512-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B1428221.png)
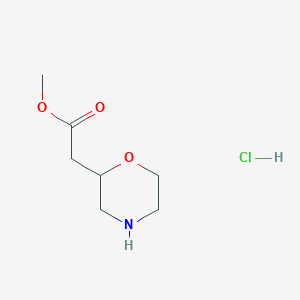


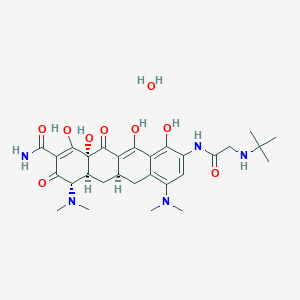
![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
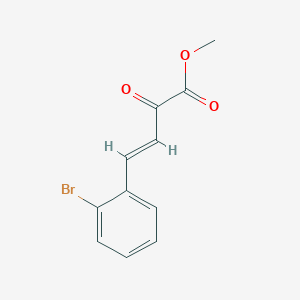
![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
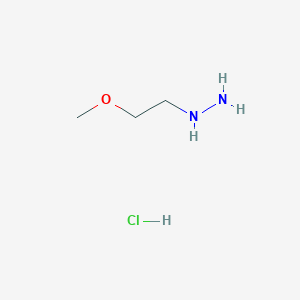

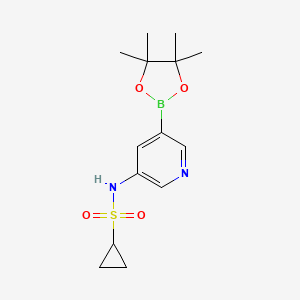
![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
